let-60 protein - 133135-08-7

let-60 protein

Catalog Number: EVT-1520069
CAS Number: 133135-08-7
Molecular Formula: C13H18O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Let-60 protein is encoded by the let-60 gene found in C. elegans. It belongs to the small GTPase superfamily, specifically classified under the Ras subfamily. This classification is based on its ability to bind guanosine triphosphate (GTP) and guanosine diphosphate (GDP), which are crucial for its function as a molecular switch in signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Let-60 protein involves several steps, primarily occurring during translation in ribosomes. The process begins with the initiation of translation, where ribosomal subunits assemble around the messenger RNA (mRNA) that encodes Let-60. This involves several translation factors and aminoacyl-tRNAs that facilitate the incorporation of amino acids into a growing polypeptide chain.

  1. Initiation: The small ribosomal subunit binds to the mRNA's start codon with the help of initiation factors.
  2. Elongation: Aminoacyl-tRNA brings specific amino acids to the ribosome, where peptide bonds are formed through enzymatic action.
  3. Termination: When a stop codon is reached, release factors promote the disassembly of the ribosomal complex, releasing the newly synthesized Let-60 protein .
Molecular Structure Analysis

Structure and Data

The molecular structure of Let-60 protein consists of several key domains that are characteristic of Ras proteins:

  • GTPase Domain: Responsible for binding GTP and GDP.
  • Effector Binding Region: Interacts with downstream signaling partners.
  • Hypervariable Region: Contributes to membrane localization and interaction with other proteins.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its functional mechanisms at an atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

Let-60 participates in various biochemical reactions as part of its role in signal transduction:

  1. GTP Hydrolysis: The conversion of GTP to GDP, which is catalyzed by intrinsic GTPase activity.
  2. Interaction with Guanine Nucleotide Exchange Factors (GEFs): These proteins facilitate the exchange of GDP for GTP on Let-60, activating it.
  3. Binding to Effectors: Once activated by GTP binding, Let-60 interacts with various downstream effectors that propagate cellular signals .
Mechanism of Action

Process and Data

The mechanism of action for Let-60 involves its cycling between active (GTP-bound) and inactive (GDP-bound) states:

  1. Activation: Upon receiving extracellular signals, GEFs promote the exchange of GDP for GTP on Let-60.
  2. Signal Propagation: The active form interacts with effector proteins such as Raf kinase, leading to downstream signaling cascades that influence cellular responses like growth and differentiation.
  3. Inactivation: GTP hydrolysis reverts Let-60 to its inactive state, terminating the signal .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Let-60 protein exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 21 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within physiological pH ranges.
  • Stability: Sensitive to temperature fluctuations and denaturing agents; typically requires specific buffer conditions for optimal activity.

These properties are crucial for understanding how Let-60 functions within cellular environments and how it can be manipulated in experimental settings .

Applications

Scientific Uses

Let-60 protein has significant applications in various fields of biological research:

  1. Genetic Studies: Used as a model to study Ras signaling pathways in developmental biology.
  2. Cancer Research: Mutations in Ras proteins are commonly associated with various cancers; thus, studying Let-60 provides insights into tumorigenesis.
  3. Therapeutic Targeting: Understanding its mechanisms can lead to targeted therapies for diseases related to Ras signaling dysregulation .
Introduction to let-60 Protein

The let-60 gene in Caenorhabditis elegans encodes a Ras-family GTPase that serves as a critical molecular switch governing diverse cellular processes, including cell fate determination, differentiation, and development. As the nematode ortholog of mammalian RAS oncoproteins, LET-60 operates at the core of conserved signal transduction pathways. Its discovery and characterization have provided foundational insights into Ras biology, evolutionary conservation, and oncogenic mechanisms.

Discovery and Evolutionary Conservation of let-60/RAS

The let-60 gene was identified through genetic screens for vulval development mutants in C. elegans. Cloning and sequencing revealed that it encodes a protein sharing 84% identity in the first 164 amino acids with vertebrate and invertebrate Ras proteins, confirming its status as a bona fide Ras homolog [1] [6]. This high conservation, particularly in functional domains responsible for GTP binding/hydrolysis and effector interactions, indicates that LET-60 retains the core biochemical properties of Ras proteins across metazoans [1].

Evolutionary analyses demonstrate that the let-60 gene is orthologous to human HRAS, KRAS, and NRAS. Key residues critical for GTPase activity, effector binding (e.g., the Switch I/II regions), and downstream signaling are identical between LET-60 and mammalian Ras proteins [1] [7]. Functional interchangeability is further evidenced by:

  • Genetic complementation: Expression of human RAS genes rescues let-60 loss-of-function phenotypes in C. elegans [7].
  • Pathway conservation: The RTK-Ras-MAPK cascade (LET-23/SEM-5/SOS-1/LET-60/LIN-45) mirrors the EGFR-Grb2-SOS-Ras-Raf pathway in mammals [2] [3].
  • MicroRNA regulation: LET-60 is regulated by the let-7 miRNA family, a conserved mechanism also targeting mammalian RAS genes [6].

Table 1: Evolutionary Conservation of Key Functional Domains in let-60/RAS

Domain/FeatureC. elegans LET-60Mammalian RASConservation Level
GTP-binding motifsG1-G5 motifsIdentical G1-G5100% residue identity
Effector lobe (Switch I/II)Residues 32-58Identical in H/K/N-RAS>90% sequence identity
C-terminal CAAX boxCys-186Cys-186 (H-RAS)Farnesylation site conserved
Regulatory residuesGln-61 (GAP sensitivity)Gln-61 (H-RAS)Critical for GTP hydrolysis

Structural Characterization of let-60 Protein Domains

Structurally, LET-60 conforms to the canonical Ras small GTPase architecture, characterized by:

  • G Domain: Comprises residues 1–166 and houses:
  • P-loop (GXXXXGKS/T): Binds GTP phosphates (residues 10–17) [2].
  • Switch I (residues 30–38) and Switch II (residues 59–67): Change conformation between GTP- (active) and GDP-bound (inactive) states, enabling effector binding [2] [7].
  • GTPase catalytic site: Includes Gln-61 (critical for GTP hydrolysis) and Ala-59. Mutations (e.g., Q61L) impair hydrolysis, causing constitutive activation [1] [2].

  • Hypervariable Region (HVR): A less conserved C-terminal segment (residues 167–189) ending in a CAAX motif (Cys-186-Ile-Ile-Met). This motif undergoes:

  • Farnesylation: Addition of a 15-carbon isoprenoid to Cys-186.
  • Proteolysis: Removal of -AAX residues.
  • Methylation: Carboxyl methylation of the farnesylated cysteine [4].These modifications anchor LET-60 to the plasma membrane, enabling signal transduction from receptor tyrosine kinases (e.g., LET-23/EGFR) [4].

Key mutations affecting structure-function relationships include:

  • ga89 (L19F): A temperature-sensitive gain-of-function mutation in the conserved N-terminal helix (residue 19). This substitution reduces intrinsic GTPase activity and increases GTP-bound LET-60, leading to constitutive signaling and multivulva phenotypes [2].
  • n2021: A loss-of-function allele causing defective excretory duct development and larval lethality due to impaired GTP binding or stability [4].

Table 2: Functional Impact of Key let-60 Mutations

AlleleAmino Acid ChangeDomainFunctional ConsequencePhenotype
ga89Leu-19 → PheN-terminal helixReduced GTP hydrolysis; constitutive activationTemperature-sensitive multivulva
n2021UndisclosedGTP-binding siteImpaired GTP binding/stabilityVulvaless; larval lethal
gf alleles (e.g., sy127)Gly-12 → Glu/ValP-loopImpaired GAP-mediated hydrolysis; increased GTP-bound stateMultivulva

Functional Homology to Mammalian RAS Oncoproteins

LET-60 exhibits profound functional homology with mammalian RAS proteins, evidenced by:

  • Regulation of Cell Proliferation/Fate:
  • In the C. elegans vulval precursor cells (VPCs), LET-60 activation by LET-23/EGFR triggers a MAPK cascade (LIN-45/Raf → MEK-2/MEK → SUR-1/MPK-1/ERK), driving 1° and 2° vulval fates [3]. Hyperactivation via gain-of-function mutations (e.g., ga89, sy127) induces ectopic vulval differentiation (Multivulva phenotype), phenocopying oncogenic RAS-driven hyperplasia [1] [2].
  • Conversely, loss-of-function alleles (e.g., n2021) cause "vulvaless" phenotypes due to failed VPC induction, analogous to RAS-dependent developmental defects in mammals [4] [7].
  • Oncogenic Mutation Equivalents:
  • Mutations analogous to human cancer-associated variants (e.g., let-60(gf) Gly-12 → Glu/Val) impair GTP hydrolysis, constitutively activate downstream effectors, and induce uncontrolled cell fate specification [1] [6].
  • The ga89 (L19F) mutation destabilizes the GDP-bound state, increasing GTP occupancy. This mirrors oncogenic RAS mutations that disrupt GTPase activity [2].
  • Conserved Effector Pathways:
  • LET-60 directly binds and activates LIN-45/Raf, initiating a kinase cascade culminating in SUR-1/MPK-1 (ERK) activation [3]. SUR-1 phosphorylates transcription factors (e.g., LIN-1/ETS), regulating vulval differentiation genes [3] [9].
  • Suppression of activated LET-60(gf) by sur-1 MAPK mutations parallels feedback inhibition of oncogenic RAS by ERK in mammals [3] [9].
  • Therapeutic Insights:
  • Farnesyltransferase inhibitors (FTIs) suppress the multivulva phenotype caused by let-60(gf), demonstrating conserved reliance on post-translational modification for oncogenic function [6].
  • Negative regulators like GAP-1 (GTPase-activating protein) and SUR-5 (putative acetyl-CoA synthetase) modulate LET-60 activity, mirroring tumor suppressors in RAS-driven cancers [5] [7].

Table 3: Core Components of the let-60/RAS Signaling Pathway in C. elegans and Mammals

FunctionC. elegans ComponentMammalian Ortholog
Receptor Tyrosine KinaseLET-23EGFR
Adaptor ProteinSEM-5 (GRB2)GRB2
Guanine Nucleotide Exchange FactorSOS-1SOS1/2
Small GTPaseLET-60HRAS/KRAS/NRAS
Serine/Threonine KinaseLIN-45RAF1/BRAF
Dual-Specificity KinaseMEK-2MEK1/2
MAP KinaseSUR-1/MPK-1ERK1/2
GTPase-Activating ProteinGAP-1/GAP-2NF1/RASA1
Transcriptional EffectorLIN-1 (ETS)ETS1/ELK1

Properties

CAS Number

133135-08-7

Product Name

let-60 protein

Molecular Formula

C13H18O

Synonyms

let-60 protein

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